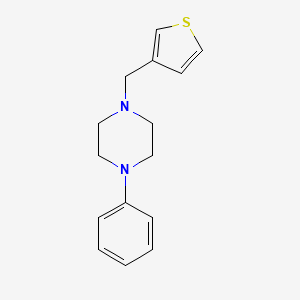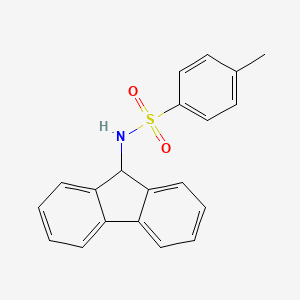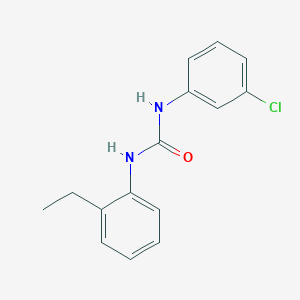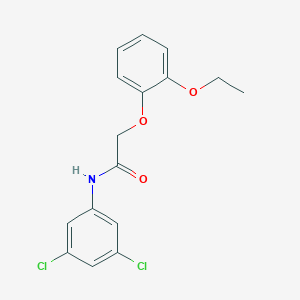![molecular formula C15H28N2O4S B5651906 (3R*,4R*)-3-cyclopropyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5651906.png)
(3R*,4R*)-3-cyclopropyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-4-methyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules like the one often involves multi-step chemical reactions. A relevant synthesis approach can be seen in the practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is a useful intermediate for synthesizing various bioactive molecules. This compound was synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction, without using chromatography, showcasing an efficient synthetic route (Kotian et al., 2005).
Molecular Structure Analysis
Understanding the molecular structure is crucial for assessing the chemical behavior and potential applications of the compound. Studies on similar molecules have employed X-ray crystallography to reveal detailed structural information, such as chair and envelope conformations in piperidine and pyrrolidine rings, respectively. These insights are vital for predicting the reactivity and interaction of the compound with biological targets (Yang et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactions and properties are significantly influenced by its functional groups and molecular framework. For instance, the use of 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, demonstrates how the cyclopropanone equivalents react with various nucleophiles, leading to the formation of pyrroles, pyrrolines, and pyrrolizidines. This showcases the versatility of similar compounds in synthetic applications (Wasserman et al., 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are critical for determining the compound's applicability in various solvents and conditions. Although specific data for this compound is not directly available, analyzing similar compounds provides insights into the influence of structural elements on physical properties.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and acidity or basicity, are essential for understanding how the compound can be utilized in chemical syntheses or pharmaceutical formulations. The sulfone and sulfonyl groups present in similar compounds play a crucial role in their reactivity and potential as intermediates in organic synthesis (Girish et al., 2008).
Eigenschaften
IUPAC Name |
(3R,4R)-3-cyclopropyl-1-[4-(methoxymethyl)piperidin-1-yl]sulfonyl-4-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-12-9-17(11-15(12,18)14-3-4-14)22(19,20)16-7-5-13(6-8-16)10-21-2/h12-14,18H,3-11H2,1-2H3/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSGRXKTMVAMT-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)S(=O)(=O)N3CCC(CC3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)S(=O)(=O)N3CCC(CC3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5651832.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5651846.png)

![N-(2-chlorobenzyl)-5-[(4-ethyl-1-piperazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5651853.png)

![N,2,3-trimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5651870.png)
![9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5651875.png)

![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5651885.png)
![methyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5651902.png)
![8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651918.png)
